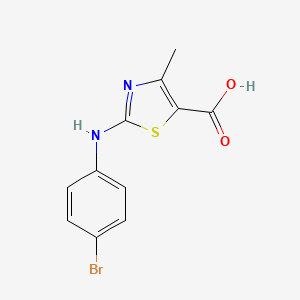
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring substituted with a bromoanilino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 4-bromoaniline, which is then reacted with other reagents to form the desired thiazole derivative. The key steps include:
N-TBS Protection of Aniline: The aniline nitrogen is protected using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent.
Formation of Thiazole Ring: The protected aniline derivative is then reacted with appropriate thiazole precursors under controlled conditions to form the thiazole ring.
Deprotection and Functionalization: The TBS protecting group is removed using silica gel in a mixture of ethanol and water, followed by further functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
化学反応の分析
Types of Reactions
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and thiazole moieties.
Coupling Reactions: The compound can be used in Heck cross-coupling reactions facilitated by palladium nanocrystals on covalent organic frameworks.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium nitrite and potassium iodide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
科学的研究の応用
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromoanilino group can participate in various binding interactions, while the thiazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Aryl Halides: Compounds with halogen-substituted aromatic rings.
Uniqueness
This compound is unique due to the combination of its bromoanilino and thiazole moieties, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
生物活性
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound notable for its thiazole ring structure, which is substituted with a bromoanilino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrN2O2S, with a molecular weight of approximately 292.15 g/mol. The compound typically appears as a white to light yellow crystalline powder with a melting point around 158 °C (dec.).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoanilino group facilitates various binding interactions, while the thiazole ring engages in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to significant biological effects.
Antioxidant Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Enzyme Inhibition
One of the key areas of study involves the xanthine oxidase inhibitory activity of thiazole derivatives. For instance, related compounds have demonstrated moderate xanthine oxidase inhibition with IC50 values ranging from 3.6 μM to 9.9 μM. This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in conditions like gout and hyperuricemia .
Anti-inflammatory Effects
Thiazole derivatives have shown potential in reducing inflammation through various pathways. The structural features of this compound may contribute to its efficacy in mitigating inflammatory responses in cellular models .
Research Findings and Case Studies
特性
IUPAC Name |
2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUGJXNXMIEUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














